molecular formula C11H10FNOS B7472235 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide

5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide

Cat. No. B7472235
M. Wt: 223.27 g/mol
InChI Key: UMCGCIVYFVKRMN-UHFFFAOYSA-N
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Description

5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide, also known as FBTA, is a chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications. FBTA is a benzothiophene derivative that has been synthesized and studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide involves the inhibition of various enzymes and pathways that are involved in cell growth and survival. 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases and histone deacetylases, which are essential for cell cycle progression and gene expression. Additionally, 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been shown to activate the p53 pathway, which is involved in the regulation of cell death and DNA repair.
Biochemical and Physiological Effects
5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, which results in the inhibition of cell growth and proliferation. Additionally, 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been shown to reduce the growth of tumor xenografts in animal models. In Alzheimer's disease and Parkinson's disease research, 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been shown to reduce the accumulation of toxic proteins and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-characterized mechanism of action. However, 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide also has limitations, including its low solubility in water and potential toxicity at high doses.

Future Directions

For 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide research include the development of more potent and selective derivatives, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties for clinical use. Additionally, the combination of 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide involves the reaction of 5-fluoro-2-aminobenzothiophene with N,N-dimethylcarbamoyl chloride in the presence of a base. The resulting product is purified by column chromatography to yield the final compound. The synthesis of 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been reported in several studies and has been optimized for high yield and purity.

Scientific Research Applications

5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease and Parkinson's disease research, 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been studied for its neuroprotective effects and potential to prevent the accumulation of toxic proteins in the brain.

properties

IUPAC Name

5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNOS/c1-13(2)11(14)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCGCIVYFVKRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(S1)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide

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